molecular formula C16H11N3 B5231466 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile

3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile

Cat. No. B5231466
M. Wt: 245.28 g/mol
InChI Key: JRULMTXMFCYJDC-UHFFFAOYSA-N
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Description

3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile, also known as BPY-3, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. In

Scientific Research Applications

3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been shown to have anticancer activity in vitro against various cancer cell lines. In materials science, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been used as a ligand for transition metal catalysts in various reactions.

Mechanism of Action

The mechanism of action of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile in its anticancer activity is not fully understood. However, it has been suggested that 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile may inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In materials science, the mechanism of action of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile in MOFs is based on its ability to coordinate with metal ions to form a three-dimensional network.
Biochemical and Physiological Effects:
3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a potential therapeutic agent. In addition, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been shown to have good solubility in various solvents, which is important for its potential applications in materials science and catalysis.

Advantages and Limitations for Lab Experiments

One advantage of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile is its ease of synthesis from commercially available starting materials. In addition, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has been shown to have good stability under various conditions, making it suitable for use in various experiments. However, one limitation of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile is its relatively low potency in its anticancer activity compared to other compounds.

Future Directions

There are many future directions for research on 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile. In medicinal chemistry, further studies are needed to understand the mechanism of action of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile in its anticancer activity and to optimize its potency. In materials science, further studies are needed to explore the potential applications of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile in MOFs and other materials. In catalysis, further studies are needed to explore the use of 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile as a ligand for transition metal catalysts in various reactions. Overall, 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile has great potential for further development in various fields.

Synthesis Methods

3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromobiphenyl with sodium azide to form 2-azidobiphenyl, which is then reacted with ethyl cyanoacetate to form 2-(1H-pyrazol-3-yl)-2-biphenylcarboxylic acid ethyl ester. This intermediate is then treated with phosphorus oxychloride to form 3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile.

properties

IUPAC Name

2-[3-(1H-pyrazol-5-yl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c17-11-14-4-1-2-7-15(14)12-5-3-6-13(10-12)16-8-9-18-19-16/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRULMTXMFCYJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(1H-pyrazol-3-yl)-2-biphenylcarbonitrile

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